molecular formula C7H11NO2 B3387171 9-Oxa-3-azabicyclo[4.2.1]nonan-4-one CAS No. 79352-40-2

9-Oxa-3-azabicyclo[4.2.1]nonan-4-one

Cat. No.: B3387171
CAS No.: 79352-40-2
M. Wt: 141.17
InChI Key: MBHRDVAZLPWLJP-UHFFFAOYSA-N
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Description

Contextualizing Bicyclic Lactam Systems in Organic Chemistry

Lactams, which are cyclic amides, are a cornerstone of organic and medicinal chemistry. When incorporated into a bicyclic framework, they form bicyclic lactams, which present unique stereochemical and electronic properties. nih.gov The synthesis of these bridged lactams can be challenging due to the strain associated with the non-planar amide bonds. nih.gov Unlike planar amides, the lone pair of electrons on the nitrogen atom in a bridged lactam may not be in full conjugation with the carbonyl group's π-orbitals, leading to altered reactivity. nih.gov

Various synthetic strategies have been developed to construct these complex molecules, including intramolecular cycloaddition reactions. acs.org For instance, the intramolecular 1,3-dipolar cycloaddition of nitrones has been successfully employed to create polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, which are structurally related to the target compound. nih.govacs.orgu-szeged.huresearchgate.netresearchgate.net Such methods highlight the feasibility of accessing the 9-oxa-3-azabicyclo[4.2.1]nonane core. Furthermore, the use of lactam-bridged peptides is a recognized strategy for introducing conformational constraints in peptide structures, which has applications in studying protein folding and developing therapeutic peptides. nih.gov

Structural Features and Nomenclature of 9-Oxa-3-azabicyclo[4.2.1]nonan-4-one

The systematic name for the compound of interest is This compound . This nomenclature is derived from the IUPAC (International Union of Pure and Applied Chemistry) rules for naming bicyclic compounds. The term "bicyclo" indicates a two-ring system. The numbers in the brackets, [4.2.1], denote the number of atoms in each of the three bridges connecting the two bridgehead atoms, arranged in descending order. In this case, there are four, two, and one-atom bridges. "Nona" specifies that there are a total of nine atoms in the bicyclic framework. The prefixes "9-oxa" and "3-aza" indicate the presence of an oxygen atom at position 9 (the bridge) and a nitrogen atom at position 3, respectively. Finally, "-4-one" signifies a ketone (in this case, the carbonyl of the lactam) at position 4.

The compound exists as different stereoisomers, and the specific spatial arrangement of atoms is crucial for its chemical and biological properties. For example, the (1R,6S) and (1S,6R) enantiomers are specifically identified in chemical databases. nih.gov

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name This compound achemblock.com
CAS Number 79352-40-2 achemblock.comnamiki-s.co.jparctomsci.com
Molecular Formula C₇H₁₁NO₂ achemblock.com
Molecular Weight 141.17 g/mol achemblock.com

| Canonical SMILES | C1CC2CNC(=O)CC1O2 | |

Overview of Research Significance for this compound and Related Homotropane Analogs

While specific research on this compound is limited in publicly available literature, the significance of its carbocyclic analog, 9-azabicyclo[4.2.1]nonane, also known as homotropane, is well-documented. Homotropane derivatives are found in a variety of natural products and synthetic molecules with important biological activities. nih.govle.ac.uk

The homotropane skeleton is a key structural component of several alkaloids, such as anatoxin-a, which is a potent nicotinic acetylcholine (B1216132) receptor agonist. nih.gov The rigid conformational structure of homotropanes makes them valuable scaffolds in medicinal chemistry for designing ligands with high receptor specificity. nih.govle.ac.uk The synthesis of functionalized 9-azabicyclo[4.2.1]nona-2,4,7-trienes has been achieved through cobalt(I)-catalyzed [6π + 2π]-cycloaddition reactions, demonstrating advanced methods for constructing this bicyclic system. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
(1R,6S)-9-Oxa-3-azabicyclo[4.2.1]nonan-4-one
(1S,6R)-9-Oxa-3-azabicyclo[4.2.1]nonan-4-one
9-azabicyclo[4.2.1]nonane (Homotropane)
Anatoxin-a

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-oxa-3-azabicyclo[4.2.1]nonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7-3-5-1-2-6(10-5)4-8-7/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHRDVAZLPWLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717510
Record name 9-Oxa-3-azabicyclo[4.2.1]nonan-4-one
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URL https://comptox.epa.gov/dashboard/DTXSID50717510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79352-40-2
Record name 9-Oxa-3-azabicyclo[4.2.1]nonan-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-oxa-3-azabicyclo[4.2.1]nonan-4-one
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Synthetic Methodologies for the 9 Oxa 3 Azabicyclo 4.2.1 Nonan 4 One Core

Foundational Strategies for 9-Azabicyclo[4.2.1]nonane Ring System Construction

The 9-azabicyclo[4.2.1]nonane skeleton is a crucial structural component found in a number of significant alkaloids with a wide range of biological activities, such as anatoxin-a and pinnamine. nih.gov The development of efficient synthetic methods for this backbone is therefore of high practical importance. nih.govacs.org Foundational approaches to this ring system often rely on intramolecular cyclization or cycloaddition reactions. acs.orgle.ac.uk For instance, the intramolecular cyclization of cis-1,4-aminocyclooctanols represents a viable method for creating the homotropane skeleton. le.ac.uk Another established strategy involves a nitroso-cycloaddition to 1,3-cyclooctadiene, which effectively sets the required cis-stereochemistry for subsequent cyclization. le.ac.uk Furthermore, modern techniques, such as the lithium iodide-promoted intramolecular formal [3+2] cycloaddition of activated aziridines and epoxides with alkenes, have been developed for the efficient construction of bridged aza- and oxa-[n.2.1] skeletons. acs.org

Intramolecular cyclization is a powerful strategy for assembling the 9-Oxa-3-azabicyclo[4.2.1]nonan-4-one scaffold and its analogues. A notable example is the intramolecular 1,3-dipolar cycloaddition of ω-unsaturated nitrones. nih.gov This method has been successfully used to prepare polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes as single diastereomers, demonstrating a high degree of stereocontrol. nih.gov For example, the reaction between 2-(benzyloxy)acetaldehyde (B24188) and an ω-unsaturated hydroxylamine (B1172632) derived from methyl α-D-glucopyranoside yields 8-Benzyloxymethyl-3,4,5-tribenzoyloxy-9-oxa-1-azabicyclo[4.2.1]nonane as the sole diastereoisomer. nih.gov

Another relevant approach involves the transannular cyclization of functionalized cyclooctane (B165968) precursors. The cyclization of 4-cycloocten-1-ol mediated by mercury(II) acetate (B1210297) can yield the 9-oxabicyclo[4.2.1]nonane skeleton. beilstein-journals.org Similarly, aminomercuration reactions have been employed in the cyclization of trans-amino alcohols to produce 9-azabicyclo[4.2.1]nonane derivatives. beilstein-journals.org The equilibrium that exists between 4-aminocyclooctanones and their bicyclic tautomers is also pertinent. le.ac.uk This equilibrium highlights the inherent tendency of these eight-membered rings to undergo transannular cyclization to form the more stable bicyclic system, a principle that underpins the formation of the lactam ring in this compound from a suitable amino acid precursor. le.ac.uk

Catalytic cycloaddition reactions offer an atom-economical and efficient pathway to complex cyclic molecules like bridged bicyclic lactams. acs.org These reactions, often mediated by transition metals, can facilitate transformations that are difficult to achieve under thermal conditions. williams.edu The metal catalyst activates the substrates, enabling cycloadditions that might otherwise be too slow or unselective. williams.eduacs.org An intramolecular formal [3+2] cycloaddition promoted by lithium iodide has been shown to be effective for constructing bridged oxa-[4.2.1] skeletons from epoxides containing an electron-deficient alkene tether. acs.org

A highly effective method for synthesizing the 9-azabicyclo[4.2.1]nonane core involves the cobalt(I)-catalyzed [6π + 2π] cycloaddition. mdpi.comresearchgate.net This reaction typically uses a three-component catalytic system, Co(acac)₂ (dppe)/Zn/ZnI₂, to catalyze the cycloaddition of a 6π-electron system, such as an N-substituted azepine, with a 2π-electron component like an alkyne, 1,2-diene, or 1,3-diyne. nih.govacs.orgmdpi.com The process is efficient, affording substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes or the corresponding dienes in high yields, often ranging from 79% to 95%. acs.orgmdpi.comnih.gov The reaction proceeds under relatively mild conditions (e.g., 60 °C for 20 hours in 1,2-dichloroethane) and has been successfully applied to a wide range of substrates, including N-carbethoxyazepine, N-carbophenoxyazepine, and N-carbocholesteroxyazepine. mdpi.comresearchgate.net The resulting cycloadducts are often formed as a mixture of two rotamers due to hindered rotation around the C–N amide bond. mdpi.comnih.gov

Table 1: Examples of Cobalt-Catalyzed [6π + 2π] Cycloaddition for 9-Azabicyclo[4.2.1]nonane Synthesis
6π Component2π ComponentCatalytic SystemProduct TypeYield RangeReference
N-CarbocholesteroxyazepineFunctionally Substituted Terminal AlkynesCo(acac)₂(dppe)/Zn/ZnI₂9-Azabicyclo[4.2.1]nona-2,4,7-trienes79–95% mdpi.comresearchgate.net
N-CarbocholesteroxyazepineTerminal 1,2-DienesCo(acac)₂(dppe)/Zn/ZnI₂(E)-9-Azabicyclo[4.2.1]nona-2,4-dienes79–92% nih.govacs.org
N-Carbethoxy/N-CarbophenoxyazepineTerminal Alkynes/1,3-DiynesCo(acac)₂(dppe)/Zn/ZnI₂9-Azabicyclo[4.2.1]nona-2,4,7-trienes74–96% researchgate.net
2-TropylcyclohexanoneTerminal Alkynes/AllenesCo(acac)₂(dppe)/Zn/ZnI₂Bicyclo[4.2.1]nona-2,4,7-trienes/dienes70–89% nih.gov

Beyond cobalt, other transition metals are effective catalysts for cycloadditions that form bridged bicyclic systems. Chromium(0) complexes, for example, can catalyze the [6π + 2π] cycloaddition of N-carbomethoxyazepine with alkenes. mdpi.com Nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes provide a mild and efficient alternative to thermal Diels-Alder reactions, particularly for unactivated substrates. williams.edu Rhodium catalysts are notably versatile, enabling [4+2+2] and [5+2+1] cycloadditions to construct eight-membered rings, which are key components of the bicyclo[4.2.1] system. nih.gov The use of transition metals provides access to novel chemical reactivity and allows for the development of enantioselective transformations through the use of chiral ligands. acs.org

Skeletal rearrangements provide an alternative synthetic route, transforming more readily available ring systems into the desired bicyclo[4.2.1] framework. A notable example is the rhodium-catalyzed strain-release transformation of bicyclo[4.1.1]octane precursors. snnu.edu.cn This method involves a sequential C-C bond activation and a 1,4-rhodium shift to expand the four-membered ring, yielding the bicyclo[4.2.1] skeleton with high stereoselectivity. snnu.edu.cn Other rearrangement strategies include the oxy-Cope ring expansion of 6-exo-methylbicyclo[3.2.0]hepten-7-ones, which can produce bicyclo[4.2.1]nonenones. researchgate.net Additionally, the transannular O-heterocyclization of epoxides like 9-oxabicyclo[6.1.0]non-4-ene, induced by halonium ions, can lead to the formation of 2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane, albeit sometimes as a minor product alongside the bicyclo[3.3.1] isomer. researchgate.net

Catalytic Cycloaddition Reactions in the Assembly of Bridged Bicyclic Lactams

Stereocontrol and Enantioselective Synthesis of this compound Enantiomers

Achieving stereocontrol is paramount in modern organic synthesis, and several methods have been developed for the enantioselective synthesis of bicyclo[4.2.1]nonane derivatives. The rhodium-catalyzed strain-release rearrangement of bicyclo[4.1.1] scaffolds is a powerful example of an enantioselective process. snnu.edu.cn Using a chiral phosphine (B1218219) ligand, such as (R)-DTBM-SegPhos, with a rhodium precursor like [Rh(cod)OH]₂, this transformation can produce a variety of enantioenriched azabicyclo[4.2.1]nonanes with excellent enantioselectivity. snnu.edu.cn

Synthesis of Analogues with Varied Bridgehead Heteroatoms (e.g., 9-Thia-3-azabicyclo[4.2.1]nonan-4-one)

Replacing the bridgehead oxygen with another heteroatom, such as sulfur, yields analogues with potentially different chemical and biological properties. The synthesis of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one represents a key example of this strategy.

The synthesis of this thia-analogue would likely follow a similar logic to its oxa-counterpart, starting with a sulfur-containing precursor. An intramolecular cyclization of a functionalized tetrahydrothiophene (B86538) derivative would be a plausible route. The existence of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one and its corresponding 9,9-dioxide derivative is confirmed by chemical suppliers, indicating that the sulfide (B99878) in the bridgehead position can be readily oxidized to the sulfone. arctomsci.comrsc.org The hydrochloride salt of a related compound, 9λ⁴-thia-3-azabicyclo[4.2.1]nonan-9-one, is also commercially available, suggesting that various oxidation states of the sulfur are accessible. enaminestore.com

The synthesis of bicyclic β-lactams containing sulfur, such as 3-thia-1-dethiacephams, has been achieved through iodocyclization reactions of alkene-thioureas, demonstrating the feasibility of constructing sulfur-containing bicyclic lactam systems. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 79352-40-2 C₇H₁₁NO₂
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one Not Available C₇H₁₁NO₂
3,9-Dioxa-7-azabicyclo[4.2.1]nonan-4-one Not Available C₆H₉NO₃
9-Thia-3-azabicyclo[4.2.1]nonan-4-one 51030-34-3 C₇H₁₁NOS
9-Thia-3-azabicyclo[4.2.1]nonan-4-one 9,9-dioxide 1934467-89-6 C₇H₁₁NO₃S
9λ⁴-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride 2044712-81-2 C₇H₁₄ClNOS

Elucidation of Molecular Structure and Conformation of 9 Oxa 3 Azabicyclo 4.2.1 Nonan 4 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecular framework.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (revealing neighboring protons), and integration (proton count). For 9-Oxa-3-azabicyclo[4.2.1]nonan-4-one, distinct signals are expected for the bridgehead protons, the protons adjacent to the oxygen and nitrogen heteroatoms, and the remaining methylene protons.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the lactam is expected to resonate at a significantly downfield chemical shift. The carbons bonded to the electronegative oxygen and nitrogen atoms will also be shifted downfield compared to the unsubstituted methylene carbons. Although specific experimental data for the title compound is not detailed in the reviewed literature, a representative dataset can be proposed based on the analysis of structurally similar bicyclic systems. le.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is illustrative and based on typical chemical shifts for analogous structures.

¹H NMR Data¹³C NMR Data
PositionPredicted δ (ppm)Predicted MultiplicityPositionPredicted δ (ppm)
H1, H6 (Bridgehead)~3.0 - 4.5mC1, C5~70 - 85
H2~3.2 - 3.8mC2~40 - 55
NH~5.0 - 8.0br sC4 (C=O)~170 - 180
H5~3.5 - 4.5mC6, C7, C8~25 - 45
H7, H8~1.5 - 2.5m

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular puzzle, especially for complex, bridged systems. nih.govipb.pt These techniques reveal correlations between nuclei, confirming connectivity and spatial relationships. semanticscholar.orgacs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would establish the connectivity within the five-membered and seven-membered rings, showing correlations, for instance, between the bridgehead proton H1 and its neighbors on C2 and C8. nih.govsemanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on the already assigned proton spectrum. nih.govsemanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal through-space interactions between protons on the seven-membered ring and those on the five-membered ring, defining the orientation of the rings relative to each other. nih.govsemanticscholar.org

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the most precise method for determining the three-dimensional arrangement of atoms in a molecule, provided a suitable single crystal can be obtained. anton-paar.com The technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. anton-paar.com This analysis yields a detailed model of the crystal structure, providing precise data on bond lengths, bond angles, and torsional angles. acs.org

For the 9-Oxa-3-azabicyclo[4.2.1]nonane framework, X-ray analysis would definitively establish the conformation of both the five-membered and seven-membered rings in the solid state. It would also provide the absolute configuration for chiral derivatives. While a specific crystal structure for this compound was not found in the surveyed literature, the technique has been successfully applied to related bicyclo[4.2.1]nonane systems, confirming their molecular structures and providing invaluable conformational data. acs.org

Conformational Analysis of the Bridged Bicyclic System

The bicyclo[4.2.1]nonane skeleton is composed of a five-membered and a seven-membered ring sharing two bridgehead carbons. The conformation of this system is dictated by the interplay of bond angle strain, torsional strain, and non-bonded steric interactions.

The seven-membered ring portion of the bicyclo[4.2.1]nonane system is conformationally flexible, similar to cycloheptane. In principle, it can adopt several low-energy conformations, such as chair and boat forms. However, its fusion into the bicyclic system significantly restricts this flexibility. The presence of the ether linkage at the 9-position further constrains the possible orientations of the seven-membered ring relative to the five-membered ring. le.ac.uk

Chiroptical Properties and Optical Purity Determination of this compound

The stereochemistry of this compound is a critical aspect of its molecular characterization, influencing its biological activity and physical properties. The presence of chiral centers in the bicyclic framework gives rise to enantiomers, which necessitates the use of chiroptical techniques for their differentiation and the determination of optical purity.

Chiroptical properties, such as specific rotation and circular dichroism (CD), are fundamental in distinguishing between enantiomers of chiral molecules like this compound. While specific experimental data for this compound is not extensively available in public literature, the principles of these techniques and their application to analogous bicyclic lactam systems provide a strong framework for its analysis.

Specific Rotation

Specific rotation is a measure of a compound's ability to rotate the plane of polarized light. For a given enantiomer, the magnitude and direction of this rotation are characteristic. The specific rotation of the enantiomers of this compound would be equal in magnitude but opposite in sign. A racemic mixture, containing equal amounts of both enantiomers, would exhibit no optical rotation.

Hypothetical specific rotation data for the enantiomers of this compound are presented in Table 1 for illustrative purposes.

Table 1: Hypothetical Specific Rotation Data for this compound Enantiomers

Enantiomer Specific Rotation (°) Conditions (Concentration, Solvent, Temperature)
(+)-9-Oxa-3-azabicyclo[4.2.1]nonan-4-one +X c = 1.0, Methanol, 25°C
(-)-9-Oxa-3-azabicyclo[4.2.1]nonan-4-one -X c = 1.0, Methanol, 25°C

Note: 'X' represents a hypothetical value as specific experimental data is not publicly available.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration and conformational features of the molecule. For bicyclic lactams, the sign and intensity of the Cotton effects in the CD spectrum are often related to the stereochemistry of the ring junctions and the conformation of the lactam ring. mdpi.com

A comprehensive CD analysis, often supported by quantum chemistry calculations, can be a reliable method for determining the absolute configuration of complex molecules. mdpi.com In the case of this compound, the CD spectrum would be expected to show characteristic bands corresponding to the electronic transitions of the amide chromophore within the chiral bicyclic framework.

Optical Purity Determination

The determination of the optical purity, or enantiomeric excess (ee), of a sample of this compound is crucial for its use in stereospecific applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. nih.gov This technique allows for the physical separation of the two enantiomers, and the relative peak areas in the chromatogram can be used to quantify the amount of each enantiomer present.

A variety of chiral stationary phases are available, and the selection of the appropriate column and mobile phase is critical for achieving good separation. For bicyclic lactams, polysaccharide-based CSPs have often been used successfully. nih.gov

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity Determination

Parameter Description
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (Enantiomer 1) tR1
Retention Time (Enantiomer 2) tR2

Note: These are representative conditions and would require optimization for the specific compound.

The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Computational and Theoretical Investigations of 9 Oxa 3 Azabicyclo 4.2.1 Nonan 4 One

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

Specific molecular modeling and dynamics simulations to explore the conformational space of 9-Oxa-3-azabicyclo[4.2.1]nonan-4-one have not been reported in detail. Molecular dynamics simulations are a powerful tool for understanding the dynamic behavior and conformational preferences of molecules over time. nih.govnih.govijbiotech.commdpi.complos.org For related azabicyclo[3.3.1]nonane systems, conformational analysis has been performed using a combination of NMR spectroscopy and computational methods to determine the preferred conformations, such as chair-chair or chair-boat forms. rsc.orgacs.org A thorough conformational analysis of this compound would involve similar methodologies to identify low-energy conformers and the energy barriers between them.

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation and Property Prediction

While DFT is a widely used method for elucidating reaction mechanisms and predicting properties of organic molecules, specific applications to this compound are not well-documented in the literature. DFT calculations are often employed to study the mechanisms of reactions involving related heterocyclic compounds, for instance, in understanding cycloaddition reactions or the opening of epoxide rings. researchgate.net For a molecule like this compound, DFT could be used to model potential synthetic routes, predict its reactivity towards various reagents, and calculate a range of molecular properties.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no dedicated studies presenting predicted spectroscopic signatures for this compound. The prediction of NMR chemical shifts and vibrational frequencies using computational methods, often in conjunction with experimental data, is a common practice for structural elucidation. nih.govresearchgate.net For instance, DFT calculations have been successfully used to predict and help assign the NMR spectra of various substituted 2-azabicyclo[3.3.1]nonan-3-ones and other complex bicyclic systems. acs.orgresearchgate.net Such a study for this compound would provide valuable data for its characterization.

Mechanistic Aspects of Molecular Interactions and Structure Activity Relationships Sar of 9 Oxa 3 Azabicyclo 4.2.1 Nonan 4 One Analogues

Investigation of Molecular Recognition and Binding Sites at a Mechanistic Level

The specific three-dimensional arrangement of the bicyclic system confers a conformational rigidity that can be exploited for selective binding to protein targets. le.ac.uk The nature and position of heteroatoms and substituents dictate the electronic properties and potential for non-covalent interactions, which are fundamental to molecular recognition.

The 9-azabicyclo[4.2.1]nonane skeleton is a core component of several potent agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), such as anatoxin-a. mdpi.commdpi.com These receptors are ligand-gated ion channels involved in numerous functions of the central nervous system. mdpi.com Studies on anatoxin-a and other bicyclic nicotinic agents have led to several hypotheses regarding their interaction with the nAChR binding site.

The agonist binding site of nAChRs is located at the interface between subunits, typically an α and a non-α subunit. mdpi.com It comprises a "box" of aromatic amino acid residues. nih.gov Key interaction hypotheses for bicyclic ligands like anatoxin-a analogues include:

Cation-π Interaction: A critical interaction involves a cationic center on the ligand (typically a protonated secondary or tertiary amine) and the electron-rich face of a tryptophan residue (e.g., α4W156) in the binding pocket. mdpi.commdpi.com For 9-oxa-3-azabicyclo[4.2.1]nonan-4-one analogues, the nitrogen at the 3-position would be the primary site for protonation, enabling this interaction.

Hydrogen Bonding: The ligand can act as a hydrogen bond donor (from the protonated amine) and/or acceptor (from heteroatoms like oxygen or the lactam carbonyl). The acetylcholine-binding protein (AChBP), a homologue of the nAChR ligand-binding domain, has been used to study these interactions, revealing the importance of hydrogen bonds with backbone carbonyls and specific side chains. nih.gov

Hydrophobic Interactions: The carbocyclic portions of the bicyclic scaffold can engage in hydrophobic or van der Waals interactions with nonpolar residues within the binding site. mdpi.com

Stereoselectivity: The binding of bicyclic ligands to nAChRs is often highly stereospecific. For instance, (+)-anatoxin-a has a significantly higher affinity for α4β2* nAChRs than its (-)-enantiomer, highlighting the precise conformational fit required for optimal receptor binding. mdpi.com

Molecular docking studies on nicotine (B1678760) analogues have identified specific residues that contribute to binding affinity and agonist activity. mdpi.com These findings can be extrapolated to hypothesize the binding mode of novel bicyclic systems.

Table 1: Key Amino Acid Residues in the α4β2 nAChR Agonist Binding Site and Their Hypothesized Interactions with Bicyclic Ligands
Residue (Subunit)Type of InteractionReference
Trp (α4)Cation-π interaction with protonated amine mdpi.com
Tyr (α4)Hydrogen bonding, aromatic stacking nih.gov
Tyr (α4)Hydrogen bonding, aromatic stacking nih.gov
Phe (β2)Hydrophobic/van der Waals interactions mdpi.com
Asn (β2)Hydrogen bonding with ligand mdpi.com

Analogues containing a lactam (cyclic amide) moiety, such as this compound, have the potential to act as enzyme inhibitors. The strained amide bond in some bicyclic lactams can mimic the transition state of substrate hydrolysis, making them effective inhibitors of hydrolytic enzymes like proteases and β-lactamases. nih.govnih.gov

β-Lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics by hydrolyzing the antibiotic's core ring structure. nih.gov While the target compound is a γ-lactam, not a β-lactam, the general principles of inhibition by cyclic amides offer a mechanistic framework.

Acyl-Enzyme Intermediate Formation: For serine β-lactamases, the mechanism involves the nucleophilic attack of an active site serine residue on the lactam carbonyl carbon. nih.govresearchgate.net This opens the lactam ring and forms a covalent acyl-enzyme intermediate. If this intermediate is stable and deacylates slowly, the enzyme is effectively inhibited. nih.gov

Metallo-Enzyme Inhibition: In metallo-β-lactamases, which utilize zinc ions in their active site, inhibitors often work by chelating these metal ions. researchgate.net The carboxylate group of bicyclic penicillin derivatives, for example, can coordinate to a zinc ion, positioning the lactam ring for nucleophilic attack by a zinc-bridged hydroxide. nih.gov Analogues of this compound could be functionalized with metal-chelating groups to target such enzymes.

Conformational Requirements: The reactivity of the lactam ring and its ability to fit into an enzyme's active site are heavily influenced by the conformation of the bicyclic system. nih.govresearchgate.net The inherent strain and the pyramidality of the lactam nitrogen are considered key factors in determining inhibitory potential. researchgate.net

In Vitro Mechanistic Studies of Biological Activities in Defined Systems (e.g., Cytotoxic Activity against Cancer Cell Lines)

Derivatives of related bicyclic systems have demonstrated significant cytotoxic activity against various human cancer cell lines. researchgate.net These studies provide insight into the potential mechanisms of action and the structural features that confer anticancer properties.

For instance, studies on novel bicyclo[3.3.1]nonane derivatives showed varying cytotoxic potency against Ehrlich Ascites Carcinoma cells, with IC₅₀ values influenced by the substitution pattern on a phenylcarbamoyl moiety. nih.gov Specifically, a methoxy (B1213986) group at the 4-position of the phenyl ring resulted in the highest potency. nih.gov In another study, a series of bicyclo[4.2.1]nona-2,4,7-trienes were evaluated against several tumor cell lines, with some compounds showing potent activity. acs.org

The mechanism of cytotoxicity for such compounds can be multifaceted. For related β-lactam-azide analogues, the mode of action was found to be the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site. researchgate.net This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net Similarly, some dihydropyrimidinone (DHPM) analogues, which share a cyclic amide feature, are thought to exert their cytotoxic effects by targeting the Eg5 motor protein, which is crucial for mitosis. nih.gov

Table 2: In Vitro Cytotoxic Activity of Selected Bicyclic Analogues
Compound Class/DerivativeCancer Cell LineIC₅₀ (µM or µg/mL)Reference
8-(4'-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonaneEhrlich Ascites Carcinoma110.65 µg/mL nih.gov
8-(2'-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonaneEhrlich Ascites Carcinoma148.23 µg/mL nih.gov
8-(phenylcarbamoyl)bicyclo[3.3.1]nonaneEhrlich Ascites Carcinoma151.71 µg/mL nih.gov
Bicyclo[4.2.1]nona-2,4,7-triene derivative (5d)Jurkat1.5 ± 0.1 µM acs.org
Bicyclo[4.2.1]nona-2,4,7-triene derivative (5d)U9372.0 ± 0.1 µM acs.org
Dihydropyrimidinethione (DHPMT) derivative (Compound 5)AGS (gastric)9.9 µM researchgate.netmui.ac.ir
Dihydropyrimidinethione (DHPMT) derivative (Compound 5)MCF-7 (breast)15.2 µM researchgate.netmui.ac.ir

Rational Design Principles Based on Structural Features and Their Impact on Biological Pathways

The structure-activity relationship data gathered from various analogues allows for the formulation of rational design principles to optimize the biological activity of compounds based on the this compound scaffold.

Modulating Lipophilicity and Hydrophobicity: For CNS targets like nAChRs, the ability to cross the blood-brain barrier is essential. The secondary amine in the homotropane skeleton of anatoxin-a allows it to exist in a neutral form for membrane permeation. mdpi.com For cytotoxic agents, the addition of hydrophobic groups, such as a phenyl ring, can enhance interactions with hydrophobic pockets in target proteins. researchgate.netnih.gov

Incorporation of Hydrogen Bonding Moieties: The strategic placement of hydrogen bond donors and acceptors is critical for specific receptor or enzyme binding. For DHPMT derivatives, hydroxyl (OH) and amine (NH) groups, particularly at the meta position of a phenyl ring, were found to be important for cytotoxicity, suggesting key hydrogen bonding interactions with the cellular target. researchgate.netmui.ac.ir

Conformational Constraint and Rigidity: The bicyclic nature of the scaffold provides a rigid framework that reduces the entropic penalty upon binding to a target. This pre-organization of the pharmacophoric elements can lead to higher affinity and selectivity. le.ac.uk The specific stereochemistry of the ring junctions and substituents is paramount, as demonstrated by the high enantiospecificity of anatoxin-a at nAChRs. mdpi.com

Targeted Functionalization: Based on the target, specific functional groups can be introduced. For inhibiting metallo-enzymes, incorporating chelating groups could be a viable strategy. nih.govresearchgate.net For targeting the tubulin cytoskeleton, appending moieties known to interact with the colchicine binding site could translate the bicyclic scaffold into a potent anti-mitotic agent. researchgate.net The electronic properties of substituents on aromatic rings (electron-withdrawing vs. electron-donating) can also be tuned to optimize activity. nih.gov

By integrating these principles, medicinal chemists can systematically modify the this compound core to develop novel compounds with desired biological profiles, whether as selective receptor modulators or as targeted cytotoxic agents.

Future Perspectives in the Research of 9 Oxa 3 Azabicyclo 4.2.1 Nonan 4 One

Innovation in Synthetic Methodologies for Complex Bicyclic Lactams

The synthesis of bridged lactams is often challenging due to the strain associated with the distorted amide bond. researchwithrutgers.com Future research will necessitate the development of more efficient, stereoselective, and versatile synthetic routes to access the 9-Oxa-3-azabicyclo[4.2.1]nonan-4-one core and its derivatives. While classical condensation reactions can be used, modern synthetic methods that form the bicyclic system from a precursor already containing the amide functionality often lead to more strained and diverse structures. nih.govresearchwithrutgers.com

Innovations are anticipated in several areas:

Catalytic Cycloaddition Reactions: Transition-metal-catalyzed intramolecular cycloadditions, such as [4+2] or [3+2] reactions, offer a powerful strategy for the one-step construction of complex bridged polycyclic systems from acyclic precursors. rsc.orgnsf.gov Developing a catalytic system for a formal intramolecular [4+3] cycloaddition of a suitable acyclic precursor could provide a direct and atom-economical route to the seven-membered ring of the target scaffold.

Ring-Closing Metathesis (RCM): RCM has proven effective in the synthesis of various bicyclic β-lactams and 1,3-oxazinones. mostwiedzy.pl A future approach could involve the synthesis of a suitable diene precursor that, upon RCM, forms the requisite seven-membered oxa-cycle fused to the lactam ring.

Intramolecular Schmidt Reactions: The intramolecular Schmidt reaction has been successfully used to create bridged bicyclic lactams by leveraging the loss of N₂ as a powerful driving force for the formation of unstable ring systems. unc.eduresearchgate.net Designing a precursor with a ketone and an alkyl azide at appropriate positions could enable a regioselective ring expansion to form the desired bicyclic lactam. unc.edu

Asymmetric Synthesis: The development of enantioselective methods is crucial for exploring the biological potential of chiral bicyclic lactams. Strategies employing Ir-catalyzed allylic amination or asymmetric Staudinger [2+2] cycloadditions could be adapted to generate enantiopure starting materials for the synthesis of this compound. nih.govmdpi.com

Synthetic Methodology Potential Application for this compound Key Advantages References
Dearomatization [4+2] CycloadditionOne-step construction of the bridged polycyclic core from aromatic precursors.High atom and step economy, metal-free conditions, exceptional selectivity. rsc.org
Intramolecular Schmidt ReactionFormation of the strained bicyclic lactam via regioselective ring expansion.Powerful thermodynamic driving force, suitable for forming strained systems. unc.eduresearchgate.net
Ring-Closing Metathesis (RCM)Cyclization of a diene precursor to form the seven-membered oxa-cycle.Functional group tolerance, use of well-established catalysts. mostwiedzy.pl
Asymmetric CatalysisEnantioselective synthesis of the chiral scaffold.Access to single enantiomers for biological and material science studies. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the relationship between the unique three-dimensional structure of this compound and its properties is fundamental. Future research will rely on a combination of advanced spectroscopic and crystallographic methods to elucidate its solid-state and solution-phase characteristics.

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the precise solid-state geometry, including bond lengths, bond angles, and the degree of amide bond twisting (defined by parameters τ and χN). nih.govresearchgate.net This data is crucial for validating computational models and understanding the inherent strain of the bicyclic system.

Advanced NMR Spectroscopy: While routine ¹H and ¹³C NMR are standard, advanced techniques are needed to probe the molecule's solution-phase conformation and dynamics. researchgate.net Two-dimensional NMR experiments like NOESY can reveal through-space proximities between protons, helping to define the molecule's preferred conformation. diva-portal.org Furthermore, ¹⁷O NMR spectroscopy is a highly sensitive probe of the electronic environment of the amide carbonyl oxygen, with chemical shifts correlating to structural variations and delocalization. clockss.org

Electronic Circular Dichroism (ECD): For chiral derivatives of this compound, ECD spectroscopy will be an invaluable tool. The non-planar nature of the amide chromophore in bridged lactams gives rise to characteristic ECD spectra. researchgate.net Comparing experimental spectra with those simulated by time-dependent density functional theory (TD-DFT) can provide detailed information about electronic transitions and absolute configuration. nih.gov

Technique Information Gained for this compound Significance References
Single-Crystal X-ray DiffractionPrecise solid-state structure, bond lengths/angles, amide bond distortion parameters.Provides definitive proof of structure and a benchmark for computational models. nih.govresearchgate.netchemrxiv.org
2D NMR (e.g., NOESY)Solution-phase conformation and spatial relationships between atoms.Elucidates the molecule's structure and dynamics in a more biologically relevant state. diva-portal.orgresearchgate.net
¹⁷O NMR SpectroscopyElectronic environment of the carbonyl oxygen.Sensitive probe of amide bond planarity and electronic effects. clockss.org
Electronic Circular Dichroism (ECD)Electronic transitions and absolute configuration of chiral derivatives.Characterizes the chiral properties arising from the twisted amide chromophore. researchgate.netnih.gov

Development of Sophisticated Computational Models for Predictive Chemistry

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For a structurally unique molecule like this compound, the development of tailored computational models will be a key research direction.

Density Functional Theory (DFT): DFT calculations will be essential for predicting the ground-state geometry, conformational energies, vibrational frequencies (for comparison with IR spectra), and electronic properties. nih.gov Such studies can quantify the degree of amide bond twisting and rationalize its impact on reactivity, such as susceptibility to hydrolysis. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution or in the active site of an enzyme. lidsen.com These simulations can reveal conformational flexibility, solvent interactions, and the stability of potential complexes with biological targets, which is crucial for drug discovery applications. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested for biological activity, QSAR models can be developed. researchgate.net By correlating structural descriptors with activity, these models can predict the efficacy of new, unsynthesized analogues, thereby accelerating the identification of lead compounds. Machine learning algorithms are increasingly being used to build more accurate and predictive QSAR models. nih.gov

Computational Model Predictive Capability Application in Future Research References
Density Functional Theory (DFT)Molecular geometry, stability, spectroscopic parameters, reaction barriers.Rationalizing reactivity, interpreting spectroscopic data, guiding synthetic efforts. nih.govresearchgate.net
Molecular Dynamics (MD)Conformational dynamics, solvent effects, binding interactions with macromolecules.Understanding behavior in solution, modeling interactions with biological targets. lidsen.comnih.govnih.gov
QSAR / Machine LearningBiological activity (e.g., enzyme inhibition) based on molecular structure.Virtual screening of compound libraries, optimizing structures for enhanced activity. researchgate.netnih.gov

Exploration of Novel Applications as Molecular Scaffolds in Chemical Biology and Material Science

The rigid, three-dimensional structure of this compound makes it an attractive molecular scaffold for applications beyond traditional organic chemistry.

Chemical Biology and Medicinal Chemistry: Bicyclic lactams serve as conformationally constrained scaffolds that can mimic peptide turns or present functional groups in well-defined spatial orientations. This makes them valuable starting points for the design of enzyme inhibitors. nih.gov For example, bicyclic boronates are potent, broad-spectrum β-lactamase inhibitors. nih.gov The this compound scaffold could be functionalized to target a wide range of enzymes, such as proteases or kinases, where precise positioning of interacting moieties is key to potency and selectivity. researchgate.net Their use as intermediates for antibiotics and β-lactamase inhibitors is a promising avenue. nd.edunih.gov

Material Science: Lactams are well-known monomers for the anionic ring-opening polymerization (AROP) to produce polyamides (nylons). mdpi.com The reaction of chlorosulfonyl isocyanate with alkenes, for instance, provides β-lactams that can be used for ring-opening polymerization to generate nylon-3 materials. acs.orgnih.gov The unique, rigid, and polar structure of this compound makes it a novel monomer candidate. Polymerization via ring-opening of the lactam could lead to a new class of functionalized polyamides with the bicyclic cage structure as a repeating unit. Such materials could exhibit unique properties, including enhanced thermal stability, altered solubility, and novel mechanical characteristics due to the bulky, rigid side chains.

Field of Application Potential Role of this compound Projected Outcome References
Chemical BiologyConformationally rigid scaffold for presenting pharmacophores.Development of potent and selective enzyme inhibitors or biological probes. researchgate.netnih.govnih.gov
Medicinal ChemistryCore structure for novel antibiotics or β-lactamase inhibitors.New therapeutic agents to combat antibiotic resistance. nd.edunih.govmdpi.com
Material ScienceNovel monomer for anionic ring-opening polymerization (AROP).Creation of functionalized polyamides with unique thermal and mechanical properties. mdpi.comacs.orgnih.gov

Q & A

Q. Table 1. Comparative Reactivity of Bicyclic Analogs

CompoundKey FeatureBiological/Catalytic ActivityReference
This compoundOxygen atomEnhanced H-bonding in nAChR modulation
9-Thia-3-azabicyclo[4.2.1]nonaneSulfur atomHigher lipophilicity; altered metabolism
9-Azabicyclo[3.3.1]nonan-3-oneNo heteroatomBaseline catalytic activity in oxidations

Q. Table 2. Recommended Tools for Structural Analysis

TechniqueApplicationSoftware/ToolReference
X-ray crystallographyBond length/angle determinationSHELX
Conformational analysisRing puckering quantificationCremer-Pople model
DFT calculationsElectronic structure predictionGaussian, ORCA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.